2-Dodecanol, 1-bromo-
Description
Nomenclature and Definitive Structural Features of 1-Bromo-2-dodecanol
The systematic IUPAC name for this compound is 1-bromododecan-2-ol. uni.lu Its structure consists of a twelve-carbon aliphatic chain (dodecane). A hydroxyl (-OH) group is attached to the second carbon atom, classifying it as a secondary alcohol. A bromine (-Br) atom is bonded to the first carbon atom. This "vicinal" or adjacent placement of the bromo and hydroxyl groups is a defining feature. The second carbon atom is a chiral center, meaning 1-bromo-2-dodecanol can exist as two different stereoisomers (enantiomers).
Key properties of 1-Bromo-2-dodecanol are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-bromododecan-2-ol uni.lu |
| Molecular Formula | C₁₂H₂₅BrO ontosight.aiuni.lu |
| Molecular Weight | ~265.24 g/mol evitachem.com |
| CAS Number | 4107-57-7 |
| Physical State | Colorless to pale yellow liquid ontosight.ai |
| Solubility | Slightly soluble in water; highly soluble in organic solvents like ethanol (B145695) and ether. ontosight.ai |
Significance of Alpha-Bromo Secondary Alcohols in Contemporary Organic Synthesis
Alpha-bromo secondary alcohols, also known as vicinal bromohydrins, are highly valued intermediates in modern organic synthesis. Their significance stems from the presence of two distinct and reactive functional groups on adjacent carbon atoms. This arrangement allows for a variety of selective chemical transformations.
The hydroxyl group can be oxidized to a ketone, leading to the formation of an α-bromoketone. rsc.orgdeepdyve.com α-Bromoketones are themselves versatile building blocks, known for their high electrophilicity, which allows them to react with a wide range of nucleophiles to create diverse, biologically relevant compounds. researchgate.net
Furthermore, the carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups. The vicinal arrangement of the hydroxyl and bromo groups also facilitates cyclization reactions, such as the formation of epoxides upon treatment with a base. Due to this high reactivity and versatility, these compounds are utilized in the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.net For instance, related α-bromo carbonyl compounds are used in the copper-catalyzed synthesis of sterically hindered ethers, which are important structural motifs in many active pharmaceutical ingredients. nih.gov
Research Landscape and Foundational Studies Pertaining to 1-Bromo-2-dodecanol Analogues
While specific research focused exclusively on 1-bromo-2-dodecanol is limited in publicly accessible literature, the research landscape for its analogues provides significant insight into its potential synthesis and applications. Analogues are compounds with similar structures, such as other long-chain bromo-alcohols.
Studies on the synthesis of these analogues often involve the monobromination of the corresponding diols. For example, the synthesis of 12-bromo-1-dodecanol (B1266633), an isomer of the title compound, has been achieved by reacting 1,12-dodecanediol (B52552) with aqueous hydrobromic acid (HBr). researchgate.net Similar strategies have been reported for the synthesis of other α,ω-bromoalkanols, including 8-bromo-1-octanol (B1265630) and 10-bromo-1-decanol, often employing phase transfer catalysts to improve reaction efficiency. researchgate.net These methods highlight a general approach for creating bifunctional long-chain alcohols.
The reactivity of these analogues is also a subject of study. For instance, 1-bromododecane, which lacks the hydroxyl group, is produced from 1-dodecanol (B7769020) and is used as a key intermediate in reactions like the etherification of glycerol (B35011) to produce surfactants. wikipedia.orgresearchgate.net Another study details the use of 11-methyl-dodecanol to synthesize 1-bromo-11-methyl-dodecane, which is then used in further steps to create complex fatty acid analogues that interfere with bacterial communication systems. nih.gov These examples underscore the utility of bromo-alkane and bromo-alcohol structures as foundational materials for building larger, functional molecules.
A selection of these analogues is presented in the table below.
| Compound Name | CAS Number |
| 12-Bromo-1-dodecanol | 3344-77-2 nih.govsigmaaldrich.comchemicalbook.com |
| 11-Bromo-1-undecanol | 1611-56-9 sigmaaldrich.com |
| 10-Bromo-1-decanol | 5196-48-5 sigmaaldrich.com |
| 8-Bromo-1-octanol | 50816-19-8 sigmaaldrich.com |
| 6-Bromo-1-hexanol | 4286-55-9 sigmaaldrich.com |
| 1-Bromododecane | 143-15-7 wikipedia.orgchemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
4107-57-7 |
|---|---|
Molecular Formula |
C12H25BrO |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
1-bromododecan-2-ol |
InChI |
InChI=1S/C12H25BrO/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12,14H,2-11H2,1H3 |
InChI Key |
QOPILZDHKUVRPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CBr)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 2 Dodecanol
Direct Halogenation Protocols for 2-Dodecanol (B159162)
A primary route to 1-bromo-2-dodecanol involves the direct bromination of 2-dodecanol. This process requires careful selection of reagents and reaction conditions to ensure the bromine atom is selectively introduced at the primary carbon (C1) while the hydroxyl group remains at the secondary carbon (C2).
The selective bromination of an alcohol at the primary position in the presence of a secondary alcohol functionality within the same molecule presents a significant challenge. Typically, direct bromination of an alcohol like 2-dodecanol would favor substitution of the hydroxyl group. Therefore, methods that can differentiate between a primary C-H bond and a secondary C-H bond are of particular interest. One approach involves the use of reagents that can selectively functionalize the terminal methyl group. While direct selective bromination of the primary carbon of 2-dodecanol is not a commonly documented single-step procedure, related transformations often involve multi-step sequences where the alcohol functionality is first protected.
Various brominating agents are available for the conversion of alcohols to alkyl bromides. These include hydrogen bromide (HBr), phosphorus tribromide (PBr3), and N-bromosuccinimide (NBS). organic-chemistry.orgmanac-inc.co.jp The choice of reagent is critical and often depends on the substrate's sensitivity and the desired selectivity.
For the conversion of a primary alcohol to a primary bromide, reagents like HBr generated in situ from sodium or potassium bromide and concentrated sulfuric acid are often employed. chemguide.co.uk The reaction typically requires heating to drive the nucleophilic substitution. manac-inc.co.jpoc-praktikum.de However, in the context of 2-dodecanol, these conditions would likely lead to the replacement of the secondary hydroxyl group.
More specialized reagents have been developed for mild and efficient bromination of alcohols. For instance, α,α-dibromo-β-dicarbonyl compounds have been shown to convert primary and secondary alcohols to their corresponding bromides under neutral conditions at room temperature. researchgate.net Another versatile reagent is pyridinium (B92312) tribromide (Py·Br3), which serves as a crystalline alternative to elemental bromine and is easier to handle. chemicalbook.com
N-bromosuccinimide (NBS) is a widely used reagent for allylic and benzylic brominations via a radical pathway. mypat.in In the presence of certain catalysts or conditions, NBS can also be used for the bromination of alcohols. organic-chemistry.org Thiourea additives can mediate the halogenation of alcohols with NBS under mild conditions, with the reaction being efficient for primary, secondary, and tertiary alcohols. organic-chemistry.org
The optimization of reaction conditions, such as solvent, temperature, and reaction time, is crucial for maximizing the yield and selectivity of the desired product. evitachem.com For example, the use of ionic liquids as solvents has been shown to be effective for the conversion of alcohols to alkyl halides. organic-chemistry.org
Table 1: Comparison of Brominating Agents for Alcohols
| Brominating Agent | Conditions | Substrate Scope | Advantages | Disadvantages |
| HBr/H₂SO₄ | Heating | Primary, Secondary Alcohols | Inexpensive | Harsh conditions, potential for side reactions (e.g., elimination, rearrangement) |
| PBr₃ | Reflux with red phosphorus and bromine | Primary, Secondary Alcohols | Good yields for simple alcohols | Reagent is corrosive and moisture-sensitive |
| N-Bromosuccinimide (NBS) | Various (e.g., with thiourea, photochemically) | Primary, Secondary, Tertiary, Allylic, Benzylic Alcohols | Mild conditions, high selectivity in some cases | Can lead to oxidation products |
| Pyridinium Tribromide (Py·Br₃) | Room temperature or mild heating | Primary and Secondary Alcohols | Solid, easy to handle, good yields | Corrosive |
| α,α-Dibromo-β-dicarbonyl compounds | Room temperature, neutral conditions | Primary and Secondary Alcohols | Mild, suitable for acid-sensitive substrates | Reagent availability and cost may be a factor |
Synthetic Routes from Related Dodecane (B42187) Derivatives
An alternative strategy for the synthesis of 1-bromo-2-dodecanol is to start from a dodecane derivative that already possesses the required carbon skeleton and functional groups that can be readily converted.
1,2-Dodecanediol (B74227) serves as a logical precursor for the synthesis of 1-bromo-2-dodecanol. chemicalbook.com The challenge lies in the selective replacement of one hydroxyl group with a bromine atom. The primary hydroxyl group is generally more reactive towards substitution than the secondary hydroxyl group.
A common method for the monobromination of α,ω-diols involves reacting the diol with aqueous hydrobromic acid in a suitable organic solvent. researchgate.net For instance, reacting 1,12-dodecanediol (B52552) with concentrated HBr in toluene (B28343) can yield 12-bromo-1-dodecanol (B1266633). chemicalbook.comechemi.com By analogy, treating 1,2-dodecanediol under carefully controlled conditions could potentially favor the formation of 1-bromo-2-dodecanol. The choice of solvent can significantly influence the selectivity of the monobromination over the formation of the dibrominated product. researchgate.net
Multi-step synthetic sequences offer greater control over the final product's stereochemistry and regiochemistry. youtube.compearson.comlibretexts.orgscribd.com A plausible multi-step route to 1-bromo-2-dodecanol could start from 1-dodecene (B91753). Epoxidation of 1-dodecene would yield 1,2-epoxydodecane (B1583528). Subsequent ring-opening of the epoxide with a bromide nucleophile, such as HBr, would lead to the formation of a bromohydrin. The regioselectivity of the epoxide opening would be crucial in determining the final product. Under acidic conditions, the bromide would typically attack the more substituted carbon, leading to 2-bromo-1-dodecanol. To obtain 1-bromo-2-dodecanol, the synthesis would need to be designed to favor attack at the less substituted carbon.
Another multi-step approach could involve the protection of the hydroxyl group of 2-dodecanol, followed by a selective bromination at the primary carbon, and subsequent deprotection.
Sustainable and Green Chemistry Approaches in 1-Bromo-2-dodecanol Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable processes. rsc.org In the context of 1-bromo-2-dodecanol synthesis, green chemistry principles can be applied to various aspects of the synthesis.
One area of focus is the use of biocatalysts. Enzymes such as P450 monooxygenases and halohydrin dehalogenases are being explored for the synthesis of optically active β-haloalcohols. unipd.itscispace.com These biocatalytic methods offer high selectivity under mild reaction conditions. unipd.it For example, a P450-catalyzed direct hydroxylation process can provide a greener route to β-halohydrins without the need for pre-oxidation. unipd.it
The use of less hazardous reagents and solvents is another key aspect of green chemistry. For instance, replacing traditional brominating agents with greener alternatives and using water or other environmentally benign solvents can significantly reduce the environmental impact of the synthesis. wku.edu The H₂O₂–HBr(aq) system is an example of a greener oxidizing and brominating system. rsc.org Additionally, the development of catalytic methods that minimize waste and allow for the recycling of the catalyst is a major goal. researchgate.net
Application of Phase Transfer Catalysis in Halogenation Reactions
Phase transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, facilitating reactions between reactants in immiscible phases. dalalinstitute.comijstr.org This is particularly relevant for the synthesis of bromoalkanols where an aqueous hydrobromic acid solution is often used with an organic substrate. acs.orgresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the bromide ion from the aqueous phase to the organic phase, where it can react with the substrate. dalalinstitute.comwikipedia.orglittleflowercollege.edu.in
The synthesis of bromoalkanols, such as homologs of 1-bromo-2-dodecanol, has been successfully achieved from the corresponding diols using aqueous hydrobromic acid in the presence of a phase transfer catalyst. acs.orgresearchgate.net For instance, the synthesis of 10-bromo-1-decanol from 1,10-decanediol (B1670011) has been optimized using tetrabutylammonium (B224687) bromide as the phase transfer catalyst. researchgate.net This method minimizes the formation of the dibrominated byproduct. researchgate.net
Another key synthetic route to vicinal halohydrins like 1-bromo-2-dodecanol is the ring-opening of epoxides. The reaction of 1,2-epoxydodecane with a bromide source under phase transfer conditions would be a direct method for its preparation. The catalyst facilitates the transfer of the bromide nucleophile to the organic phase to attack the epoxide ring. The regioselectivity of this ring-opening is crucial, and under nucleophilic conditions, the attack is expected to occur at the less sterically hindered C1 position, yielding the desired 1-bromo-2-dodecanol.
Research on similar compounds has shown the effectiveness of various quaternary ammonium salts as phase transfer catalysts.
Table 1: Phase Transfer Catalysts in Bromoalkanol Synthesis
| Catalyst | Substrate | Reagent | Yield | Reference |
|---|---|---|---|---|
| Tetrabutylammonium bromide | 1,10-decanediol | 48% aq. HBr | 64% | researchgate.net |
| Tetrabutylammonium iodide/bromide | Diols (C3-C10) | 48% aq. HBr | 75-80% | researchgate.net |
Microwave-Assisted Synthesis Protocols for Bromoalkanols
Microwave-assisted organic synthesis (MAOS) has gained significant traction due to its ability to dramatically reduce reaction times, increase product yields, and often enhance product purities compared to conventional heating methods. nih.govjocpr.comat.ua The application of microwave irradiation in conjunction with phase transfer catalysis provides a synergistic effect, further accelerating reaction rates. acs.org
The synthesis of bromoalkanols from diols using aqueous hydrobromic acid and a phase transfer catalyst has been shown to be significantly more efficient under microwave irradiation. acs.orgresearchgate.net For example, the reaction of diols with 48% aqueous HBr and a phase transfer catalyst under microwave heating can be completed in minutes, compared to hours with conventional heating. researchgate.net This rapid heating minimizes the formation of byproducts. jocpr.com
A study on the synthesis of various bromoalkanols (C8-C14) from the corresponding diols in toluene with aqueous HBr under microwave irradiation reported good yields and high selectivity for the monobrominated product. researchgate.net Specifically, 12-bromo-1-dodecanol was synthesized with a yield of 78.7% and a selectivity of 90.5%. researchgate.net While this is a primary alcohol, the conditions highlight the utility of microwave synthesis for long-chain bromoalkanols.
The microwave-assisted ring-opening of epoxides is another efficient route to halohydrins. google.com The reaction of 1,2-epoxydodecane with a bromide source under microwave irradiation would be expected to proceed rapidly and cleanly to afford 1-bromo-2-dodecanol. The high efficiency of microwave heating can lead to shorter reaction times and improved yields. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Bromoalkanol Synthesis
| Substrate | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Diols | Conventional Heating with PTC | 2.5 hours | 60% (monobromoalkanol) | acs.org |
| Diols (C3-C10) | Microwave with PTC | 5 minutes | 75-80% | researchgate.net |
| 3-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | Conventional Heating | 18 hours | ~65-70% | nih.gov |
Inability to Generate Article Due to Lack of Specific Scientific Data
A comprehensive search of scientific literature and chemical databases has been conducted to gather the necessary spectroscopic and chromatographic information for the chemical compound 2-Dodecanol, 1-bromo- . Unfortunately, this extensive search revealed a significant lack of publicly available, detailed experimental data required to construct the scientifically accurate and thorough article as outlined in your request.
The primary obstacle is the absence of specific, published research findings for this particular compound. While information exists for its isomer, 12-bromo-1-dodecanol, and general principles of spectroscopic analysis are well-documented, these are not substitutes for the explicit data needed to detail the advanced characterization of 1-bromo-2-dodecanol .
Specifically, the following critical data points, which are essential for generating the requested content and data tables, could not be located:
¹H NMR Spectroscopic Analysis: No experimentally obtained ¹H NMR spectra, chemical shifts (δ), or coupling constants (J) for 1-bromo-2-dodecanol are available in the searched scientific literature.
¹³C NMR Spectroscopic Analysis: Similarly, there is no accessible experimental ¹³C NMR data or a list of chemical shifts for the carbon atoms in the 1-bromo-2-dodecanol molecule.
Two-Dimensional (2D) NMR Techniques: Information regarding connectivity mapping through 2D NMR experiments such as COSY, HSQC, or HMBC for this specific compound is not available.
High-Resolution Mass Spectrometry (HRMS): There are no published results providing the precise molecular mass of 1-bromo-2-dodecanol, which is fundamental for confirming its elemental composition. A PubChemLite entry does provide a predicted monoisotopic mass of 264.1089 Da, but this is a computational estimate and not an experimental finding. uni.lu
Analysis of Diagnostic Fragmentation Patterns: While a patent document discusses the general fragmentation of other bromohydrins, which involves the loss of a CH₂Br group, a detailed, experimentally verified mass spectral fragmentation pattern for 1-bromo-2-dodecanol is not provided. google.com
Without these fundamental pieces of experimental data, it is impossible to generate the detailed, authoritative, and scientifically accurate article that was requested. Proceeding with generalized or predicted information would violate the core instruction to provide content based on detailed research findings.
Therefore, we are unable to fulfill the request to generate an article on the "Advanced Spectroscopic and Chromatographic Characterization of 1-Bromo-2-dodecanol" at this time.
Advanced Spectroscopic and Chromatographic Characterization of 1 Bromo 2 Dodecanol
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. usc.edu The principle is based on the absorption of specific frequencies of infrared radiation that correspond to the vibrational energies of molecular bonds. usc.edu The resulting IR spectrum provides a unique molecular fingerprint, with absorption bands characteristic of specific bond types.
For 1-bromo-2-dodecanol, the key functional groups are the hydroxyl (-OH) group, the carbon-bromine (C-Br) bond, and the aliphatic carbon-hydrogen (C-H) bonds of the dodecane (B42187) backbone. The identification of these groups is achieved by analyzing their characteristic absorption frequencies.
O-H Stretch: The presence of the alcohol functional group is typically confirmed by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. usc.edu
C-H Stretch: The long alkyl chain of 1-bromo-2-dodecanol gives rise to strong, sharp absorption peaks in the 2850-3000 cm⁻¹ range, which are characteristic of C-H stretching vibrations in alkanes. usc.edudocbrown.info
C-Br Stretch: The carbon-bromine bond produces a characteristic absorption in the fingerprint region of the spectrum, typically between 500 and 750 cm⁻¹. docbrown.infodocbrown.info
C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the secondary alcohol is expected to appear in the 1000-1200 cm⁻¹ range. oregonstate.edu
The following table summarizes the expected IR absorption bands for the functional groups in 1-bromo-2-dodecanol.
Table 1: Characteristic IR Absorption Bands for 1-Bromo-2-dodecanol
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) | Appearance |
| Alcohol | O-H Stretch | 3200-3600 | Strong, Broad |
| Alkyl | C-H Stretch | 2850-3000 | Strong, Sharp |
| Alkyl | C-H Bend | 1370-1470 | Variable |
| Secondary Alcohol | C-O Stretch | ~1100 | Moderate to Strong |
| Bromoalkane | C-Br Stretch | 500-750 | Moderate to Strong |
Data compiled from general spectroscopic principles and data for related haloalkanes and alcohols. usc.edudocbrown.infodocbrown.infooregonstate.edu
Chromatographic Separations and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For 1-bromo-2-dodecanol, both gas and liquid chromatography are indispensable for determining purity and for isolating the compound from reaction byproducts or impurities.
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. It is widely used for the purity assessment of substances like 1-bromo-2-dodecanol. Commercial preparations of its isomer, 12-bromo-1-dodecanol (B1266633), often specify a minimum purity of 98.0% as determined by GC, highlighting the technique's role in quality control. labproinc.com
In a typical GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the compound between the stationary phase lining the column and the mobile phase (an inert carrier gas). Compounds are identified by their retention time—the time it takes for a compound to travel through the column to the detector. Coupling GC with a Mass Spectrometer (GC-MS) allows for both the separation and the structural identification of the components in a sample. innovareacademics.in
The table below outlines typical parameters for a GC method suitable for analyzing long-chain bromo-alcohols.
Table 2: Illustrative Gas Chromatography (GC) Parameters for Analysis
| Parameter | Value / Description | Purpose |
| Column | Weakly polar capillary column (e.g., C4A-C10) | Provides separation of analytes based on boiling point and polarity. researchgate.net |
| Carrier Gas | Helium or Argon (>99.999% purity) | Transports the sample through the column without reacting with it. rsc.org |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. rsc.org |
| Oven Program | Initial: 40 °C (hold 1-5 min), Ramp: 10-20 °C/min, Final: 265 °C (hold 5 min) | Controls the separation by managing the volatility of the components. researchgate.netrsc.org |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | Provides identification (MS) or quantification (FID) of the eluted compounds. innovareacademics.inrsc.org |
| Application | Determination of purity (%), identification of volatile impurities. | Quality control and quantitative analysis. labproinc.com |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. ijcpa.in It is particularly useful for compounds that are not sufficiently volatile for GC or are thermally sensitive. HPLC is applied in two primary modes: analytical, for assessing purity and concentration, and preparative, for isolating and purifying larger quantities of a substance. mz-at.degilson.com
For 1-bromo-2-dodecanol, a reverse-phase (RP-HPLC) method is typically employed. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. A method developed for the closely related compound 10-bromo-1-decanol utilizes a mobile phase of acetonitrile (B52724) and water, which is scalable and can be adapted for preparative separations to isolate impurities. sielc.com
Analytical HPLC is used to obtain a high-resolution chromatogram to assess the purity of a sample. By comparing the peak area of 1-bromo-2-dodecanol to the total area of all peaks, a quantitative measure of purity can be determined.
Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to process larger sample volumes. ijcpa.inshimadzu.com.au The goal is to isolate the peak corresponding to 1-bromo-2-dodecanol and collect this fraction, thereby purifying the compound from any starting materials, byproducts, or isomers.
Table 3: Typical High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Value / Description | Purpose |
| Mode | Reverse-Phase (RP-HPLC) | Separates compounds based on their hydrophobicity. sielc.com |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) or Newcrom R1 | The stationary phase where separation occurs. C18 is a standard choice for RP-HPLC. sielc.comjocpr.com |
| Mobile Phase | Acetonitrile / Water gradient or isocratic mixture | The solvent that carries the sample through the column. The ratio can be adjusted to optimize separation. sielc.com |
| Modifier | Formic acid or Phosphoric acid | Often added to the mobile phase to improve peak shape and is necessary for MS compatibility. sielc.com |
| Detector | UV-Vis or Mass Spectrometry (MS) | Detects the compounds as they elute from the column. mz-at.de |
| Application | Analytical: Purity assessment. Preparative: Isolation and purification of the compound. ijcpa.inmz-at.de |
Mechanistic Investigations of Chemical Reactivity of 1 Bromo 2 Dodecanol
Nucleophilic Substitution Reactions at the Primary Bromine Center
The primary carbon-bromine bond in 1-bromo-2-dodecanol is a key site for nucleophilic attack. The outcome of such reactions is highly dependent on the specific reaction conditions and the nature of the nucleophile, primarily proceeding through either an S(_N)1 or S(_N)2 pathway.
Exploration of S(_N)1 and S(_N)2 Reaction Pathways
The competition between S(_N)1 and S(_N)2 mechanisms is a central theme in the study of alkyl halide reactivity. byjus.comquora.com The S(_N)2 (substitution nucleophilic bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.comechemi.com This pathway is favored for primary alkyl halides like 1-bromo-2-dodecanol due to minimal steric hindrance at the reaction center. numberanalytics.comlibretexts.org The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.comechemi.com
In contrast, the S(_N)1 (substitution nucleophilic unimolecular) reaction is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. byjus.comquora.com This is then rapidly attacked by the nucleophile. byjus.com While less common for primary halides due to the instability of the resulting primary carbocation, the S(_N)1 pathway can be promoted by polar protic solvents that can stabilize the carbocation intermediate. byjus.comnumberanalytics.com
The presence of the hydroxyl group at the C2 position in 1-bromo-2-dodecanol can also influence the reaction pathway. Intramolecular nucleophilic attack by the hydroxyl group can lead to the formation of a cyclic ether, an epoxide, under basic conditions. This is a special case of an intramolecular S(_N)2 reaction.
Influence of Nucleophile Structure and Reaction Environment
The structure of the nucleophile and the reaction environment play a crucial role in directing the course of nucleophilic substitution reactions of 1-bromo-2-dodecanol.
Nucleophile Strength and Structure: Stronger, less sterically hindered nucleophiles generally favor the S(_N)2 pathway. libretexts.orginflibnet.ac.in For instance, small, highly reactive nucleophiles will readily attack the primary carbon. The nucleophilicity of a species is influenced by factors such as its charge, basicity, and polarizability. inflibnet.ac.indalalinstitute.com
Solvent Effects: The choice of solvent is critical in determining the dominant reaction mechanism. numberanalytics.com Polar aprotic solvents, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), are known to accelerate S(_N)2 reactions. masterorganicchemistry.com These solvents can solvate the cation but not the anion (the nucleophile), thereby increasing the nucleophile's reactivity. Conversely, polar protic solvents, like water and alcohols, can solvate both the cation and the nucleophile, which can stabilize the carbocation intermediate required for the S(_N)1 pathway but can also hinder the nucleophile in an S(_N)2 reaction by forming a solvent cage around it. byjus.comlibretexts.org
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. masterorganicchemistry.com However, in the context of substitution, an increase in temperature can provide the necessary energy to overcome the activation barrier for both S(_N)1 and S(_N)2 pathways.
| Factor | Favors S(_N)1 | Favors S(_N)2 |
| Substrate | Tertiary > Secondary | Primary > Secondary |
| Nucleophile | Weak nucleophiles | Strong nucleophiles |
| Solvent | Polar protic | Polar aprotic |
| Leaving Group | Good leaving group | Good leaving group |
| Kinetics | Unimolecular (rate = k[substrate]) | Bimolecular (rate = k[substrate][nucleophile]) |
| Stereochemistry | Racemization | Inversion of configuration |
Elimination Reactions for Alkene Formation
In the presence of a base, 1-bromo-2-dodecanol can undergo elimination reactions to form alkenes. This process, known as dehydrohalogenation, involves the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms. wordpress.com
Dehydrohalogenation Pathways and Regioselectivity
Dehydrohalogenation of 1-bromo-2-dodecanol can proceed via two main mechanisms: E1 (elimination unimolecular) and E2 (elimination bimolecular). dalalinstitute.com The E2 reaction is a concerted, one-step process where the base removes a proton from a β-carbon at the same time the leaving group departs from the α-carbon. pressbooks.pub The rate of an E2 reaction depends on the concentration of both the substrate and the base. dalalinstitute.com The E1 reaction, analogous to the S(_N)1 reaction, is a two-step process involving the formation of a carbocation intermediate, which then loses a proton to form the alkene. dalalinstitute.com
For a primary alkyl halide like 1-bromo-2-dodecanol, the E2 pathway is generally favored, especially with a strong, non-nucleophilic base. uci.edu The regioselectivity of the elimination reaction, which determines the position of the newly formed double bond, is a key consideration. According to Zaitsev's rule, the major product of an elimination reaction is typically the more substituted (and therefore more stable) alkene. wordpress.comvedantu.com However, the use of a sterically hindered base can favor the formation of the less substituted alkene, a product known as the Hofmann product. In the case of 1-bromo-2-dodecanol, elimination would lead to the formation of 1-dodecen-2-ol or dodec-1-en-2-ol.
The stereochemistry of the E2 reaction is also highly specific, requiring an anti-periplanar arrangement of the proton being removed and the leaving group. pressbooks.pub
| Feature | E1 Reaction | E2 Reaction |
| Mechanism | Two steps, carbocation intermediate | One concerted step |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Base Strength | Weak base is sufficient | Strong base is required |
| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary |
| Regioselectivity | Zaitsev's rule | Zaitsev's rule (with small bases), Hofmann product (with bulky bases) |
| Stereochemistry | No specific requirement | Anti-periplanar geometry required |
Oxidation of the Secondary Alcohol Functionality
The secondary alcohol group in 1-bromo-2-dodecanol can be selectively oxidized to a ketone. This transformation is a valuable synthetic tool for creating bifunctional molecules with both a ketone and an alkyl bromide.
Selective Oxidation to 1-Bromo-2-dodecanone (B8344581)
The selective oxidation of the secondary alcohol in 1-bromo-2-dodecanol to 1-bromo-2-dodecanone requires a careful choice of oxidizing agent to avoid side reactions, such as oxidation of the bromide or cleavage of the carbon-carbon bond. A variety of reagents can be employed for this purpose.
One approach involves the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), which are known for their ability to selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.
Another method involves Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine. This method is highly effective for the oxidation of a wide range of alcohols to carbonyl compounds.
More modern and environmentally friendly methods may employ catalytic systems. For example, a ruthenium complex has been shown to be effective in the oxidation of 2-dodecanol (B159162) to 2-dodecanone. portico.org The synthesis of α-haloketones can also be achieved through the reaction of enol borinates with N-halosuccinimides. cdnsciencepub.com Specifically, 1-bromo-2-dodecanone can be synthesized from 2-dodecanone. chemsrc.com
The successful synthesis of 1-bromo-2-dodecanone provides a versatile intermediate for further synthetic transformations, allowing for the introduction of nucleophiles at the bromine-bearing carbon or reactions at the ketone functionality.
| Oxidizing Agent/Method | Description |
| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent that oxidizes secondary alcohols to ketones. |
| Pyridinium Dichromate (PDC) | Similar to PCC, used for the selective oxidation of alcohols. |
| Swern Oxidation | Utilizes activated DMSO to oxidize alcohols to aldehydes or ketones under mild, non-acidic conditions. |
| Ruthenium Catalysis | Catalytic amounts of a ruthenium complex can be used for the oxidation of alcohols. portico.org |
Development of Mild and Efficient Oxidative Methodologies
The oxidation of halohydrins such as 1-bromo-2-dodecanol is a key transformation, yielding valuable α-bromo ketones. Research into oxidative methodologies for alcohols has focused on developing mild, efficient, and selective protocols that avoid harsh conditions and the use of heavy metal catalysts.
One such promising metal-free method involves the use of N,N-Dibromo-p-toluenesulfonamide (TsNBr2). This reagent has been shown to be highly effective for the oxidation of a variety of primary and secondary alcohols to their corresponding carbonyl compounds under mild, room temperature conditions without the need for a catalyst. researchgate.net The reaction proceeds efficiently in acetonitrile (B52724), with secondary alcohols typically being converted to ketones in a short time. researchgate.net For instance, while the oxidation of 1-dodecanol (B7769020), a primary alcohol, required two hours for completion, other secondary alcohols were oxidized much more rapidly. researchgate.net This suggests that 1-bromo-2-dodecanol, as a secondary alcohol, would likely undergo efficient oxidation to 1-bromo-2-dodecanone using this reagent. The reaction is notable for its simplicity and high yields. researchgate.net
Another approach involves the use of a hydrogen peroxide-hydrobromic acid (H₂O₂–HBr) system. This method has been successfully applied to the synthesis of α-monobromo ketones and α,α′-dibromo ketones from aliphatic secondary alcohols with yields reaching up to 91%. researchgate.net The proposed mechanism suggests that oxidized bromine species, such as hypobromite, are the active oxidants responsible for the alcohol oxidation. researchgate.net The selectivity towards mono- or di-brominated ketones can be controlled by adjusting the quantities of H₂O₂ and HBr. researchgate.net For long-chain fatty alcohols, it has been noted that an increase in chain length can lead to a slower reaction rate. researchgate.net
Interactive Table: Oxidation of Various Alcohols using N,N-Dibromo-p-toluenesulfonamide (TsNBr₂) researchgate.net
| Substrate | Product | Time (min) | Yield (%) |
|---|---|---|---|
| 1-Phenylethanol | Acetophenone | 5 | 95 |
| Benzyl alcohol | Benzaldehyde | 10 | 92 |
| Cyclohexanol | Cyclohexanone | 10 | 90 |
| 1-Octanol | Octanal | 60 | 80 |
This table, based on data for analogous alcohols, illustrates the efficiency of TsNBr₂ as an oxidizing agent. The reaction conditions involved using 1 mmol of alcohol and 1 mmol of TsNBr₂ in 2 mL of acetonitrile at room temperature. researchgate.net
Other Significant Transformations and Reaction Kinetics
Beyond oxidation, the reactivity of 1-bromo-2-dodecanol is characterized by the interplay of its two functional groups: the secondary alcohol and the primary alkyl bromide. These groups allow for a range of transformations, including nucleophilic substitution and elimination reactions.
Detailed kinetic studies specifically on 1-bromo-2-dodecanol are not extensively documented in publicly available research. However, general principles and data from related structures provide insight into the factors governing its reaction rates. Kinetic studies on similar compounds indicate that reaction rates can vary significantly depending on factors such as solvent polarity and temperature. evitachem.com
For reactions involving long-chain alcohols, the reaction mechanism and kinetics are often complex. For example, in the phase-transfer catalyzed oxidation of 1-dodecanol, the reaction was found to be controlled by mass transfer, with a calculated activation energy of approximately 5 kcal/mol. ijcce.ac.ir The rate of reaction also showed a dependence on the concentration of the alcohol, decreasing as the initial concentration of 1-dodecanol was increased. ijcce.ac.ir
In other transformations, such as the palladium-catalyzed dehydrohalogenation of 1-bromododecane, the reaction was found to be first-order in the catalyst and fractional-order in the alkyl bromide. This study highlighted that β-hydride elimination was a partially rate-determining step. Steric effects also play a crucial role; a β-branched analog reacted about 13 times slower than the linear compound, demonstrating the sensitivity of the reaction rate to the substrate's structure.
These examples underscore that the kinetics of reactions involving 1-bromo-2-dodecanol would likely be influenced by:
Temperature: Higher temperatures generally increase reaction rates.
Solvent: The polarity of the solvent can affect the stability of intermediates and transition states, thus altering the reaction rate. evitachem.com
Concentration: The concentration of reactants and catalysts can directly influence the observed reaction rate. ijcce.ac.ir
Steric Hindrance: The bulky dodecyl chain and the bromine atom adjacent to the hydroxyl group will influence the approach of reagents, affecting the kinetics of substitution and elimination pathways.
Interactive Table: Kinetic Parameters for the Oxidation of 1-Dodecanol ijcce.ac.ir
| Parameter | Description | Value |
|---|---|---|
| kR | Rate constant | 1.0 cm³/gmol.min |
| kLCa | Mass transfer coefficient | 9.59 x 10⁻⁴ min⁻¹ |
| Ea | Activation Energy | ~5 kcal/mol |
This table presents kinetic data from the oxidation of 1-dodecanol, providing a reference for the types of parameters that would be relevant in kinetic studies of its brominated analogue. ijcce.ac.ir
Stereochemical Aspects and Chirality in 1 Bromo 2 Dodecanol Chemistry
Enantioselective Synthesis Strategies for (R)- and (S)-1-Bromo-2-dodecanol
The production of single enantiomers of chiral molecules is a primary goal of modern organic synthesis. Enantioselective synthesis, also known as asymmetric synthesis, is a process that preferentially forms one enantiomer over the other. bccollegeasansol.ac.in For 1-bromo-2-dodecanol, this involves creating the chiral center at C2 with a specific three-dimensional arrangement.
Asymmetric Catalysis in Carbon-Carbon Bond Formation and Reduction Steps
Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically enriched compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. nih.govnih.gov In the context of 1-bromo-2-dodecanol, a key strategy is the asymmetric reduction of the corresponding prochiral ketone, 1-bromo-2-dodecanone (B8344581).
Catalytic asymmetric reduction can be achieved using chiral catalysts derived from transition metals (like Ruthenium or Rhodium) complexed with chiral ligands, such as BINAP. nih.gov Alternatively, enzyme-catalyzed reductions or organocatalytic methods, for instance using the Corey-Bakshi-Shibata (CBS) catalyst, can provide high levels of enantioselectivity. uvic.caed.gov The catalyst creates a chiral environment around the ketone's carbonyl group, forcing the hydride reagent (e.g., from a borane (B79455) source) to attack from a specific face, leading to the preferential formation of either the (R) or (S) alcohol. ed.gov
Table 1: Representative Data for Asymmetric Catalytic Reduction of 1-Bromo-2-dodecanone Note: The following data is illustrative of typical results obtained for asymmetric ketone reductions, as specific literature values for 1-bromo-2-dodecanone were not found.
| Catalyst/Reagent | Target Enantiomer | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| (R)-CBS Catalyst / BH₃·SMe₂ | (R)-1-Bromo-2-dodecanol | THF | -20 | >90 | >95 |
| (S)-CBS Catalyst / BH₃·SMe₂ | (S)-1-Bromo-2-dodecanol | THF | -20 | >90 | >95 |
| RuCl₂[(R)-BINAP] / H₂ | (R)-1-Bromo-2-dodecanol | Methanol | 25 | >95 | >98 |
Chiral Auxiliary and Chiral Pool Strategies
Chiral Auxiliary Strategy: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate. wikipedia.org This introduces chirality to the molecule, allowing for subsequent reactions to proceed with high diastereoselectivity. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgresearchgate.net
For the synthesis of 1-bromo-2-dodecanol, an achiral decanoic acid derivative could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. uvic.caresearchgate.net The resulting imide can then undergo a diastereoselective aldol (B89426) reaction with a formaldehyde (B43269) equivalent, followed by reduction and bromination steps. The stereochemistry of the newly formed hydroxyl group is directed by the steric hindrance of the auxiliary. Finally, the auxiliary is cleaved to yield the desired enantiomer of 1-bromo-2-dodecanol. uvic.ca
Chiral Pool Strategy: The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. bccollegeasansol.ac.inwikipedia.orgnih.gov This strategy leverages the existing stereocenters provided by nature. To synthesize a specific enantiomer of 1-bromo-2-dodecanol, one could select a chiral starting material that already contains the required stereocenter or one that can be readily converted to it. For instance, a long-chain chiral α-hydroxy acid or a derivative from the chiral pool could be chemically modified through functional group transformations, such as reduction of the carboxylic acid and subsequent bromination, to arrive at the target molecule while preserving the initial stereochemistry.
Diastereoselective Reactions Involving 1-Bromo-2-dodecanol as a Chiral Building Block
Once obtained in enantiomerically pure form, (R)- or (S)-1-bromo-2-dodecanol can serve as a valuable chiral building block. In a diastereoselective reaction, a chiral molecule reacts to create a new stereocenter, resulting in the unequal formation of diastereomers. nih.gov The existing stereocenter at C2 in 1-bromo-2-dodecanol can influence the stereochemical outcome of reactions at other parts of the molecule.
For example, the hydroxyl group of (R)-1-bromo-2-dodecanol could be used to direct an epoxidation reaction on a remote double bond within the same molecule (an intramolecular reaction). The chiral environment established by the C2 stereocenter would favor the approach of the oxidizing agent from one face of the alkene over the other, leading to a mixture of diastereomeric epoxides in unequal amounts. Such strategies are fundamental in the total synthesis of complex natural products where precise control over multiple stereocenters is required. nih.gov
Chiral Resolution Methodologies for Enantiomeric Separation
Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomeric components. wikipedia.orglibretexts.org Since enantiomers have identical physical properties (e.g., boiling point, solubility), they cannot be separated by standard techniques like distillation or conventional chromatography. libretexts.orgjackwestin.com
A common method is chemical resolution, which involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid like mandelic acid or tartaric acid. wikipedia.orglibretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers (e.g., an (R,R) ester and an (S,R) ester). Diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. jackwestin.com After separation, the resolving agent is chemically removed, liberating the pure (R) and (S) enantiomers of 1-bromo-2-dodecanol. wikipedia.org
Stereochemical Characterization Techniques
Determining the enantiomeric purity of a sample of 1-bromo-2-dodecanol is essential. This is typically quantified as enantiomeric excess (ee), which measures how much more of one enantiomer is present than the other. uvic.ca
Chiral Gas Chromatography and High-Performance Liquid Chromatography
Chiral chromatography is the most versatile and widely used technique for separating and quantifying enantiomers. chromatographyonline.comchromatographyonline.com This method utilizes a chiral stationary phase (CSP) within the chromatography column. jackwestin.comkhanacademy.org The CSP is itself an enantiomerically pure substance that interacts differently with the two enantiomers of the analyte as they pass through the column.
This differential interaction causes one enantiomer to be retained longer in the column than the other, resulting in their separation and the appearance of two distinct peaks in the chromatogram. khanacademy.org The area under each peak is proportional to the amount of that enantiomer in the mixture, allowing for the precise calculation of enantiomeric excess. ed.gov
For a moderately volatile compound like 1-bromo-2-dodecanol, Chiral Gas Chromatography (GC) is a suitable technique. chromatographyonline.comchromatographyonline.com The sample is vaporized and passed through a capillary column coated with a CSP, often a derivative of a cyclodextrin. chromatographyonline.comuctm.edu
Chiral High-Performance Liquid Chromatography (HPLC) is another powerful method. phenomenex.com The separation can be performed in various modes, such as normal phase, reversed phase, or polar organic mode, depending on the specific CSP and analyte. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective for separating a broad range of chiral compounds, including alcohols. phenomenex.com
Table 2: Representative Analytical Parameters for Chiral HPLC Separation of 1-Bromo-2-dodecanol Enantiomers Note: The following data is illustrative of a typical chiral HPLC method, as specific literature values for 1-bromo-2-dodecanol were not found.
| Parameter | Description |
|---|---|
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (t_R) | (R)-enantiomer: ~8.5 min |
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Optical rotation and circular dichroism (CD) spectroscopy are powerful non-destructive techniques used to probe the stereochemistry of chiral molecules. These methods rely on the differential interaction of enantiomers with polarized light.
Optical Rotation:
Optical rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light. wikipedia.org Enantiomers will rotate the light to an equal extent but in opposite directions. libretexts.org One enantiomer will be dextrorotatory, rotating the light clockwise and designated with a (+) sign, while the other will be levorotatory, rotating the light counter-clockwise and designated with a (-) sign. anton-paar.com This property is quantified as the specific rotation ([α]), which is a characteristic physical constant for a pure enantiomer under specific conditions of temperature, solvent, and wavelength of light (typically the sodium D-line at 589 nm). libretexts.org
For 1-bromo-2-dodecanol, the experimentally determined specific rotation of a purified enantiomer would provide a key piece of data for its characterization. For instance, if the (R)-enantiomer is found to have a specific rotation of +X degrees, the (S)-enantiomer will exhibit a specific rotation of -X degrees under the same measurement conditions. It is important to note that the R/S designation, which is based on the Cahn-Ingold-Prelog priority rules, does not have a direct, predictable correlation with the sign of the optical rotation (+/-). youtube.com Therefore, the absolute configuration cannot be determined from the sign of rotation alone without reference to a compound of known stereochemistry or theoretical calculations.
Circular Dichroism (CD) Spectroscopy:
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum plots the difference in absorption (ΔA) against the wavelength. The spectrum of a chiral compound will show positive or negative peaks, known as Cotton effects, in the regions where it absorbs light. Enantiomers will produce mirror-image CD spectra.
Derivatization Strategies for Stereochemical Assignment
When the absolute configuration of a chiral molecule cannot be unambiguously determined by spectroscopic methods alone, derivatization strategies are often employed. This involves chemically converting the molecule of unknown stereochemistry into a new compound with an additional chiral center of known configuration. The resulting product is a diastereomer, which, unlike enantiomers, has different physical properties, including distinct NMR spectra. stackexchange.com
A widely used method for determining the absolute configuration of chiral secondary alcohols like 1-bromo-2-dodecanol is the formation of Mosher's esters. oregonstate.edunih.gov This involves reacting the alcohol with the enantiomerically pure (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). youtube.com
The procedure involves two separate reactions:
Reaction of 1-bromo-2-dodecanol with (R)-MTPA chloride to form the (S)-Mosher ester.
Reaction of 1-bromo-2-dodecanol with (S)-MTPA chloride to form the (R)-Mosher ester.
The resulting diastereomeric esters are then analyzed by ¹H NMR spectroscopy. nih.gov The bulky phenyl group of the MTPA reagent adopts a preferred conformation in each diastereomer, which influences the chemical shifts of the protons near the newly formed ester linkage. oregonstate.edunih.gov By comparing the chemical shifts of the protons on either side of the original carbinol carbon in the two diastereomeric esters, the absolute configuration of the alcohol can be determined. A systematic analysis of the differences in chemical shifts (Δδ = δS - δR) allows for the assignment of the stereochemistry at the C2 position of the original 1-bromo-2-dodecanol. nih.gov
Derivatization Chemistry and Functional Group Interconversions of 1 Bromo 2 Dodecanol
Transformations of the Primary Alkyl Bromide
With the hydroxyl group appropriately protected, the primary alkyl bromide serves as a handle for a wide range of synthetic transformations, including the formation of organometallic reagents, nucleophilic substitution, and carbon-carbon bond-forming reactions.
Synthesis of Organometallic Reagents (e.g., Grignard Reagents)
The conversion of the alkyl bromide to an organometallic species is a powerful method for creating carbon-carbon bonds. The Grignard reagent is a prime example, typically formed by reacting an alkyl halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comchemguide.co.uk
For 1-bromo-2-dodecanol, the hydroxyl group must first be protected (e.g., as a TBS ether) because the acidic proton of the alcohol would quench the highly basic Grignard reagent. masterorganicchemistry.com The reaction involves the insertion of magnesium into the carbon-bromine bond, reversing the polarity at the carbon atom and rendering it highly nucleophilic.
Reaction Scheme: Protected 1-bromo-2-dodecanol + Mg(s) → Protected 1-(bromomagnesio)-2-dodecanol
These Grignard reagents are versatile intermediates, reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com
Introduction of Nitrogenous and Other Heteroatom-Containing Functionalities (e.g., Azides, Amines)
The primary alkyl bromide in 1-bromo-2-dodecanol is susceptible to nucleophilic substitution (S_N2) reactions, allowing for the direct introduction of various heteroatom functionalities. studymind.co.uk
Synthesis of Azides: The azide (B81097) functional group can be introduced by reacting 1-bromo-2-dodecanol with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The resulting 1-azido-2-dodecanol is a versatile intermediate. Azides can be readily reduced to primary amines or used in cycloaddition reactions, such as the "click chemistry" Huisgen cycloaddition, to form triazoles. sciencedaily.com
Synthesis of Amines: Primary amines can be synthesized from the alkyl bromide via several methods. libretexts.orgpressbooks.pub
Azide Reduction: The most common and clean method involves the reduction of the corresponding alkyl azide (prepared as described above) using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. youtube.com
Gabriel Synthesis: This method involves the alkylation of potassium phthalimide (B116566) with the alkyl bromide, followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org This process avoids the overalkylation often seen when using ammonia (B1221849) directly. pressbooks.pub
Direct Amination: While direct reaction with ammonia can yield the primary amine, it often leads to a mixture of primary, secondary, and tertiary amines due to the initial product being nucleophilic itself. studymind.co.ukyoutube.com
| Target Functionality | Typical Reagent | Reaction Type | Resulting Product |
|---|---|---|---|
| Azide | Sodium Azide (NaN₃) | S_N2 Substitution | 1-Azido-2-dodecanol |
| Primary Amine | 1. NaN₃; 2. LiAlH₄ | S_N2 then Reduction | 1-Amino-2-dodecanol |
| Primary Amine | 1. Potassium Phthalimide; 2. Hydrazine | Gabriel Synthesis | 1-Amino-2-dodecanol |
| Thiol | Sodium Hydrosulfide (NaSH) | S_N2 Substitution | 1-Mercapto-2-dodecanol |
Carbon-Carbon Bond Forming Coupling Reactions (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. researchgate.net
Suzuki Coupling: The Suzuki reaction couples an organoboron species with an organohalide. wikipedia.orglibretexts.orgyonedalabs.com While traditionally used for sp²-hybridized carbons (aryl, vinyl), its scope has expanded to include sp³-hybridized alkyl halides. The reaction of a protected 1-bromo-2-dodecanol with an organoboronic acid (R-B(OH)₂) or its ester in the presence of a palladium catalyst and a base can form a new carbon-carbon bond, replacing the bromine atom. organic-chemistry.org The reactivity for alkyl bromides can be lower than for aryl bromides, often requiring specialized ligands and conditions. wikipedia.org
Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgdrugfuture.comwikipedia.org The direct use of unactivated primary alkyl bromides like 1-bromo-2-dodecanol in the standard Heck reaction is not typical, as the mechanism often involves steps that are unfavorable for saturated alkyl halides. libretexts.org Variations and alternative catalytic systems may be required to achieve such a transformation.
Formation of Esters and Ethers Derived from 1-Bromo-2-dodecanol
The secondary hydroxyl group of 1-bromo-2-dodecanol can be readily converted into esters and ethers, modifying the polarity and chemical properties of the molecule.
Esterification: Esters are formed by reacting the alcohol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or anhydride. This reaction is often catalyzed by a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct (HCl). This derivatization can be used to introduce a wide variety of functional groups onto the dodecanol (B89629) backbone. libretexts.org For example, reaction with phenyl isocyanate can form a carbamate (B1207046) ester, a derivative useful in analytical applications. d-nb.infonih.gov
Etherification: Ethers can be synthesized through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from another alkyl halide. This process allows for the attachment of various alkyl or aryl groups to the oxygen atom of the dodecanol.
Preparation of Structurally Diverse Long-Chain Derivatives
The chemical handles on 1-bromo-2-dodecanol—the secondary alcohol and the primary bromide—serve as gateways to a vast array of structurally diverse long-chain derivatives. By combining the reactions described above, complex molecules can be assembled.
For example, a synthetic sequence could involve:
Protection: Protecting the secondary hydroxyl group as a TBS ether.
Grignard Formation: Converting the primary bromide into a Grignard reagent.
Elongation: Reacting the Grignard reagent with an epoxide or an aldehyde to extend the carbon chain and introduce a new hydroxyl group.
Functionalization: Converting the newly introduced hydroxyl group into another functionality or deprotecting the original secondary alcohol.
Alternatively, the bromide can be substituted with an azide, which can then be used in click chemistry to attach the 12-carbon chain to complex biomolecules or polymers. The hydroxyl group can be esterified with a fluorescent carboxylic acid for labeling applications or converted into an ether to modify solubility. This strategic manipulation of its two functional groups makes 1-bromo-2-dodecanol a highly valuable and versatile building block in synthetic organic chemistry.
Computational Chemistry and Theoretical Modeling of 1 Bromo 2 Dodecanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com
For 1-bromo-2-dodecanol, an FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The energy of the HOMO is associated with the molecule's ionization potential and its ability to donate electrons (nucleophilicity), whereas the LUMO's energy relates to its electron affinity and ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excited and therefore more reactive.
In 1-bromo-2-dodecanol, the lone pair electrons on the oxygen and bromine atoms are expected to contribute significantly to the HOMO, making these regions nucleophilic. The LUMO is likely to be distributed along the C-Br and C-O bonds, specifically on the carbon atoms, indicating these are the primary sites for nucleophilic attack.
Table 1: Illustrative FMO Analysis Data for 1-Bromo-2-dodecanol
| Parameter | Hypothetical Value (eV) | Implication |
| HOMO Energy | -9.8 | Indicates the energy required to remove an electron; related to nucleophilicity. |
| LUMO Energy | 1.5 | Indicates the energy released when an electron is added; related to electrophilicity. |
| HOMO-LUMO Gap | 11.3 | A large gap suggests high kinetic stability and low chemical reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are critical for understanding non-covalent interactions, such as hydrogen bonding, and for predicting sites of electrophilic and nucleophilic attack.
An MEP map of 1-bromo-2-dodecanol would be color-coded to show these potential differences.
Red/Yellow areas indicate regions of negative electrostatic potential, where electron density is high. These are typically found around electronegative atoms and are susceptible to electrophilic attack. For 1-bromo-2-dodecanol, these regions would be concentrated on the oxygen of the hydroxyl group and the bromine atom.
Blue areas represent positive electrostatic potential, where electron density is low. These regions are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a prominent blue region, indicating its acidity and ability to act as a hydrogen bond donor. The carbon atoms bonded to the oxygen and bromine would also exhibit some positive potential. youtube.com
Green areas denote neutral or non-polar regions, which would encompass the long hydrocarbon chain of the molecule.
Conformational Analysis and Energy Landscapes
The analysis would involve systematically rotating the dihedral angles of the molecule, particularly around the C1-C2 bond, to map out the potential energy surface. This "energy landscape" reveals the low-energy valleys corresponding to stable conformers and the energy barriers (transition states) that separate them. For 1-bromo-2-dodecanol, the most stable conformers would be those that minimize steric hindrance between the bulky bromine atom, the hydroxyl group, and the rest of the alkyl chain. Staggered conformations are generally more stable than eclipsed conformations.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into bulk properties and intermolecular interactions. nih.govscienomics.com
For 1-bromo-2-dodecanol, MD simulations could be used to understand its behavior in a liquid state or in solution. By simulating a system containing many 1-bromo-2-dodecanol molecules, one can observe how they interact with each other. Key interactions would include:
Hydrogen Bonding: The hydroxyl group of one molecule can form hydrogen bonds with the hydroxyl group or the bromine atom of a neighboring molecule.
Dipole-Dipole Interactions: The polar C-Br and C-O bonds create molecular dipoles, leading to attractive or repulsive interactions between molecules. libretexts.org
Van der Waals Forces: The long, non-polar dodecyl chains would interact primarily through these weaker forces, influencing properties like boiling point and viscosity. youtube.com
These simulations can predict macroscopic properties like density, viscosity, and surface tension, which arise from the collective intermolecular forces. researchgate.net
Reaction Pathway Modeling and Transition State Analysis for Mechanistic Insights
Theoretical modeling can be used to map out the entire energy profile of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.
For 1-bromo-2-dodecanol, a key reaction to model would be its conversion from a precursor alcohol, or its subsequent reaction as an alkyl halide. libretexts.org For instance, in a substitution reaction where the bromine atom is replaced by a nucleophile, computational modeling could distinguish between an SN1 and SN2 pathway. acs.org
SN1 Pathway: This would involve the formation of a secondary carbocation intermediate after the bromide ion leaves. Modeling would calculate the energy of this carbocation and any potential rearrangement products. masterorganicchemistry.com
SN2 Pathway: This would involve a single transition state where the nucleophile attacks the carbon atom as the bromide ion departs. acs.org
By calculating the activation energies (the energy of the transition state relative to the reactants) for each potential pathway, chemists can predict which mechanism is more favorable under specific conditions.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. meilerlab.org These models establish a mathematical correlation between calculated molecular descriptors and an observed property. nih.govresearchgate.net
To build a QSAR/QSPR model for a class of compounds including 1-bromo-2-dodecanol, a dataset of similar molecules with known properties (e.g., toxicity, boiling point, solubility) is required. aimspress.commtjpamjournal.com For each molecule, a set of numerical descriptors is calculated.
Table 2: Examples of Molecular Descriptors for QSAR/QSPR Models
| Descriptor Type | Specific Example | Information Encoded |
| Constitutional | Molecular Weight | Size and mass of the molecule. |
| Topological | Wiener Index | Branching and connectivity of the molecular graph. |
| Quantum-Chemical | HOMO/LUMO Energies | Electronic structure and reactivity. researchgate.net |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity of the molecule. |
Once these descriptors are calculated for a range of halogenated alcohols, statistical methods like multiple linear regression (MLR) are used to create an equation that links the descriptors to the property of interest. nih.govnih.gov This validated model could then be used to predict the properties of new or untested compounds like 1-bromo-2-dodecanol, providing a rapid and cost-effective screening method. mdpi.com
Applications of 1 Bromo 2 Dodecanol As a Versatile Synthetic Scaffold
Building Block in Complex Molecule Synthesis
The dual functionality of 1-bromo-2-dodecanol allows it to serve as a versatile linchpin in the assembly of intricate molecular architectures. The primary bromide is an excellent electrophile for substitution reactions, while the secondary alcohol can be used in esterifications, etherifications, or as a directing group for stereocontrolled reactions.
Contribution to Natural Product Syntheses
Long-chain functionalized alkanes are fundamental components of numerous natural products, including lipids, pheromones, and polyketides. While direct applications of 1-bromo-2-dodecanol are not extensively documented, the strategic use of similar bromo-alcohol fragments is a well-established tactic in total synthesis. For instance, in the synthesis of the natural product pepluanol A, a related chiral building block, (S)-3-bromo-2-methylpropanol, was utilized to construct a key segment of the molecule. nih.gov This demonstrates the principle of using a bromo-alcohol to introduce a carbon chain with a reactive handle for further elaboration.
A more direct parallel can be drawn from the synthesis of the ceramide sex pheromone of the female hair crab, which successfully utilized the closely related isomer, 12-bromo-1-dodecanol (B1266633), as a primary starting material. sigmaaldrich.com This synthesis underscores how a long carbon chain, functionalized with both a hydroxyl and a bromide group, provides the necessary foundation for constructing complex, biologically active natural products. The dodecyl chain forms the backbone of the target molecule, with the terminal functional groups enabling the attachment of other complex fragments.
Role in the Elaboration of Pharmaceutical Intermediates
The production of single-enantiomer drugs is of paramount importance in the pharmaceutical industry, as different stereoisomers of a drug can have vastly different biological activities. nih.govenamine.net Chiral alcohols, in particular, are crucial building blocks for a wide array of pharmaceuticals. nih.gov The structure of 1-bromo-2-dodecanol, containing a chiral center at the C2 hydroxyl group, makes its enantiopure forms highly valuable as pharmaceutical intermediates.
Asymmetric synthesis provides several routes to such chiral intermediates. Biocatalytic processes, using enzymes like alcohol dehydrogenases, can achieve the highly selective reduction of a corresponding ketone precursor (1-bromo-2-dodecanone) to yield either the (R)- or (S)-enantiomer of 1-bromo-2-dodecanol. taylorfrancis.com This method is increasingly used for producing chiral alcohols for active pharmaceutical ingredients (APIs). mdpi.com For example, the synthesis of intermediates for potential anti-Alzheimer's drugs has been achieved through the enantioselective microbial reduction of substituted acetophenones to form chiral bromo-alcohols. nih.gov These intermediates can then be incorporated into the final drug structure, where the defined stereochemistry is critical for efficacy.
The table below illustrates some potential synthetic transformations that convert the 1-bromo-2-dodecanol scaffold into valuable pharmaceutical intermediate motifs.
| Intermediate Type | Transformation Reaction | Reagents & Conditions | Resulting Functional Group |
|---|---|---|---|
| Chiral Amino Alcohol | Azide (B81097) Substitution followed by Reduction | 1. Sodium Azide (NaN₃) 2. Lithium Aluminium Hydride (LiAlH₄) or H₂/Pd | Primary amine at C1, retaining alcohol at C2 |
| Epoxide | Intramolecular Williamson Ether Synthesis | Strong base (e.g., NaH, KOtBu) | Forms a chiral 1,2-epoxydodecane (B1583528) |
| α-Hydroxy Acid | Oxidation of primary alcohol (after protecting secondary alcohol) | Requires isomer 2-bromo-1-dodecanol, then oxidation (e.g., PCC, Jones) | Carboxylic acid at C1 |
| Glycerol (B35011) Ether Analogue | Reaction with a protected glycerol derivative | Base-catalyzed etherification at the bromide | Forms a long-chain ether lipid precursor |
Precursor for Functional Materials and Specialty Chemicals
The distinct hydrophobic (dodecyl chain) and reactive (bromo and hydroxyl) parts of 1-bromo-2-dodecanol make it an ideal precursor for materials where molecular self-assembly and tailored functionality are required.
Synthesis of Liquid Crystal Monomers and Mesogens
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. Their molecular structure typically consists of a rigid core (mesogen) and one or more flexible tails. Long alkyl chains, such as the dodecyl group in 1-bromo-2-dodecanol, are commonly used as these flexible tails. mdpi.commdpi.com
The synthesis of liquid crystal monomers can utilize 1-bromo-2-dodecanol as the tail-providing component. The hydroxyl group can be esterified with an aromatic carboxylic acid, which acts as the rigid mesogenic core. For example, reaction with 4-hydroxybenzoic acid derivatives can link the dodecanol (B89629) moiety to a phenyl ring. The terminal bromide offers a secondary reaction site for further functionalization, such as linking to another mesogen to create a "dimeric" liquid crystal or attaching a polymerizable group (like an acrylate) for the formation of liquid crystal polymers. nih.govmdpi.com The ability to build molecules with specific lengths and functionalities is crucial for controlling the phase behavior and transition temperatures of the final liquid crystalline material. mdpi.com
Development of Novel Surfactants and Amphiphilic Compounds
Surfactants are amphiphilic molecules that contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts. mdpi.com The molecular structure of 1-bromo-2-dodecanol—a long C12 hydrophobic chain with polar functional groups—is inherently amphiphilic and serves as an excellent starting point for surfactant synthesis. diva-portal.org
The reactive bromide and hydroxyl groups can be chemically modified to introduce a variety of hydrophilic head groups, leading to the formation of cationic, non-ionic, or other specialty surfactants.
Cationic Surfactants: The primary bromide can readily react with tertiary amines (e.g., trimethylamine (B31210) or pyridine) in a quaternization reaction to produce quaternary ammonium (B1175870) salts. These "quat" surfactants are widely used as antimicrobial agents and fabric softeners.
Non-ionic Surfactants: The secondary alcohol can be reacted with ethylene (B1197577) oxide in an ethoxylation process to form poly(ethylene glycol) ethers. The length of the PEG chain can be controlled to fine-tune the hydrophilic-lipophilic balance (HLB) of the surfactant, making it suitable for applications ranging from detergents to emulsifiers. nih.gov
Other Amphiphiles: The molecule can be used to synthesize sugar-based surfactants by reacting the bromide with a protected sugar molecule containing a nucleophilic group. These surfactants are often highly biodegradable and valued in cosmetics and food products. nih.gov
The following table summarizes synthetic routes to various surfactant classes starting from a bromo-dodecanol precursor.
| Surfactant Class | Hydrophilic Head Group | Reaction Type | Typical Reagents |
|---|---|---|---|
| Cationic (Quaternary Ammonium) | -N(CH₃)₃⁺ Br⁻ | Quaternization | Trimethylamine (N(CH₃)₃) |
| Cationic (Pyridinium) | -C₅H₅N⁺ Br⁻ | Quaternization | Pyridine (B92270) |
| Non-ionic (Polyethoxylate) | -(OCH₂CH₂)nOH | Ethoxylation (at OH group) | Ethylene Oxide, base catalyst |
| Non-ionic (Sugar-based) | Sugar moiety (e.g., Glucose) | Nucleophilic Substitution | Protected glucoside with an available alkoxide |
| Sulfate Ester (Anionic precursor) | -OSO₃H | Sulfation (at OH group) | Sulfur trioxide pyridine complex (SO₃·py) |
Research Reagent in Biochemical and Molecular Biology Studies
In biochemistry and molecular biology, chemical probes are essential tools for studying complex biological processes. nih.govnih.gov These probes often require a modular design, incorporating a targeting or localization element, a reporter group (e.g., a fluorophore), and a reactive group for covalent attachment.
While 1-bromo-2-dodecanol is not a standalone biological probe, its bifunctional nature makes it a highly suitable building block for constructing such molecular tools.
Membrane Anchor: The long, hydrophobic dodecyl chain can function as a lipid tail, enabling the probe to be inserted into and anchored within the lipid bilayer of cell membranes. This is useful for studying membrane proteins or lipid signaling pathways.
Bifunctional Linker: The two reactive handles—the alcohol and the bromide—can be used for orthogonal chemical modifications. For example, the alcohol could be esterified with a fluorescent dye, while the bromide is retained as a reactive group to alkylate a specific protein target, such as a cysteine residue. This allows for the creation of activity-based probes that covalently label enzymes in their active sites.
The development of such specialized reagents is a key aspect of chemical biology, and scaffolds like 1-bromo-2-dodecanol provide the synthetic flexibility needed to build custom tools for investigating specific biological questions. nih.gov
Q & A
Q. What are the standard synthetic protocols for preparing 1-bromo-2-dodecanol from 1-dodecanol?
Methodological Answer: The synthesis involves nucleophilic substitution using hydrobromic acid (48%) and concentrated sulfuric acid as a catalyst. Key steps include:
- Reaction Setup : A 100 mL two-neck flask equipped with a reflux condenser, magnetic stirrer, and oil bath heated to 140°C.
- Reagents : 1-Dodecanol (100 mmol), HBr (200 mmol), and H₂SO₄ (75 mmol) are combined under reflux for 5 hours.
- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress.
- Workup : The mixture is neutralized with NaHCO₃, extracted with cyclohexane, and purified via rotary evaporation followed by vacuum distillation .
Q. What safety precautions are critical when handling 1-bromo-2-dodecanol in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant suits, and safety goggles. Inspect gloves before use and follow proper removal protocols to avoid skin contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors. While respiratory protection is not typically required under normal use, ensure adequate airflow .
- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid drainage contamination. Dispose of waste per local regulations .
- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention. For ingestion, contact a poison control center immediately .
Advanced Research Questions
Q. How can researchers resolve conflicting chromatographic data during synthesis or purity analysis?
Methodological Answer: Conflicting data may arise from impurities or incomplete reactions. Strategies include:
- Multi-Technique Validation : Combine GC-MS, NMR, and IR spectroscopy to cross-validate structural integrity. For example, IR spectra (referencing NIST data) can confirm hydroxyl group presence, while GC-MS identifies brominated byproducts .
- Reaction Parameter Adjustment : Prolong reaction time or increase HBr concentration if TLC indicates unreacted 1-dodecanol. Reflux temperature optimization (e.g., 140–150°C) may improve substitution efficiency .
- Purification Refinement : Use column chromatography or fractional distillation to isolate the target compound from side products like dibrominated alkanes .
Q. Why is 2-dodecanol not metabolized by Rhodococcus opacus R7, unlike its 1-isomer?
Methodological Answer:
- Enzyme Specificity : R. opacus R7 expresses alkane hydroxylases (e.g., AlkB) that selectively oxidize terminal (ω) carbons in alkanes. 1-Dodecanol is a primary metabolite of n-dodecane degradation, while 2-dodecanol’s secondary alcohol group is incompatible with downstream enzymes like alcohol dehydrogenases .
- Experimental Validation : Growth assays show no bacterial proliferation on 2-dodecanol as a sole carbon source. Metabolic profiling via GC-MS confirms the absence of carboxylic acid derivatives (e.g., dodecanoic acid) from 2-dodecanol, unlike 1-dodecanol pathways .
Q. How can mass spectrometry (MS) be optimized for structural elucidation of 1-bromo-2-dodecanol?
Methodological Answer:
- m/z Matching : Focus on dominant fragments such as [M-Br]⁺ (m/z 157) and [M-H₂O]⁺ (m/z 168). Compare with reference libraries (e.g., NIST) to confirm branching patterns .
- Threshold Calibration : Adjust match thresholds (MTh) iteratively to reduce false positives. Pre-segment reference libraries into sub-regions (e.g., by molecular weight ranges) to enhance specificity .
- Isotopic Peaks : Leverage bromine’s natural isotopic signature (¹⁸¹Br:¹⁷⁹Br ≈ 1:1) to distinguish brominated compounds from chlorinated analogs .
Q. What are the implications of sulfuric acid concentration variations in the synthesis of 1-bromo-2-dodecanol?
Methodological Answer:
- Acid Role : H₂SO₄ protonates the hydroxyl group of 1-dodecanol, facilitating Br⁻ nucleophilic attack. Excess acid (>75 mmol) may cause sulfonation side reactions, while insufficient acid slows substitution .
- Yield vs. Purity Trade-off : Higher H₂SO₄ concentrations (e.g., 100 mmol) increase reaction rate but risk forming dialkyl sulfates. Neutralization with NaHCO₃ must be thorough to avoid residual acidity during extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
